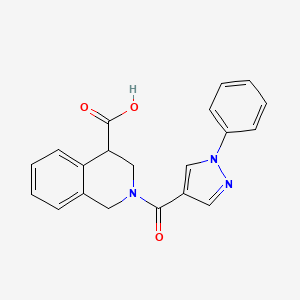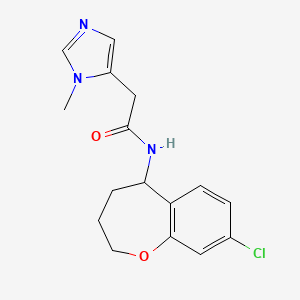
2-(1-phenylpyrazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-phenylpyrazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(1-phenylpyrazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is not fully understood. However, it has been suggested that it exerts its effects by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial infections. It has also been found to modulate the levels of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects for neurological disorders.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation and cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the growth of certain bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1-phenylpyrazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid for lab experiments is its ability to modulate various biochemical and physiological processes in the body. This makes it a valuable tool for studying the mechanisms of inflammation, cancer, and bacterial infections. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which may require careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the research of 2-(1-phenylpyrazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid. One potential direction is the development of new therapeutic agents for neurological disorders based on the compound's ability to modulate neurotransmitter levels in the brain. Another direction is the investigation of the compound's potential as a treatment for bacterial infections, particularly those that are resistant to current antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential in various fields of scientific research. Its ability to modulate various biochemical and physiological processes in the body makes it a valuable tool for studying the mechanisms of inflammation, cancer, and bacterial infections. However, further research is needed to fully understand its mechanism of action and potential applications in various fields of research.
Synthesemethoden
The synthesis of 2-(1-phenylpyrazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves a multi-step process that includes the condensation of 1-phenylpyrazole-4-carboxaldehyde with ethyl acetoacetate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the cyclization of the reduced product with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
2-(1-phenylpyrazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(1-phenylpyrazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-19(15-10-21-23(12-15)16-7-2-1-3-8-16)22-11-14-6-4-5-9-17(14)18(13-22)20(25)26/h1-10,12,18H,11,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVVUNYMUHKBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=O)C3=CN(N=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B7358454.png)

![2-methyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide](/img/structure/B7358472.png)
![1-methyl-N-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide](/img/structure/B7358474.png)
![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole hydrochloride](/img/structure/B7358482.png)

![[1-[2-[(5-Oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetyl]piperidin-2-yl]methyl azepane-1-carboxylate](/img/structure/B7358493.png)
![N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N,2,4-trimethylquinoline-3-carboxamide](/img/structure/B7358501.png)
![3,3-dimethyl-4-[2-[methyl(oxolan-3-yl)amino]acetyl]-1H-quinoxalin-2-one](/img/structure/B7358506.png)
![(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)(6-(trifluoromethyl)-1H-indol-2-yl)methanone](/img/structure/B7358511.png)
![N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N-methyl-7H-purin-6-amine](/img/structure/B7358519.png)
![1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7358523.png)
![3-methyl-5-[1-[[5-(3-methylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B7358528.png)
![(4S,5R)-4-[[(5-fluoro-1,3-benzoxazol-2-yl)amino]methyl]-1-methyl-5-(1-methylimidazol-2-yl)pyrrolidin-2-one](/img/structure/B7358547.png)